Disodium tetrasulphide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

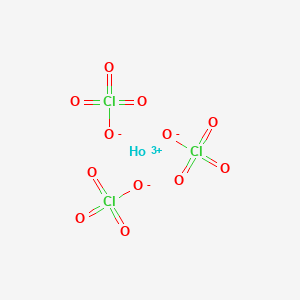

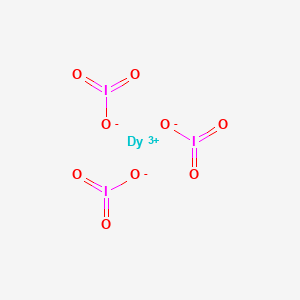

Disodium tetrasulphide (Na2S4) is an inorganic compound . It appears as a dark red, slightly viscous liquid or yellow crystalline powder . It is used in the metals industry, in mining (ore processing), and to purify flue (exhaust) gas .

Synthesis Analysis

This compound is produced through the reaction between elemental sulfur and sodium hydrosulfide in alcoholic solution . The reaction can be represented as follows: 2NaSH + 4 S → Na2S4 + H2S .

Molecular Structure Analysis

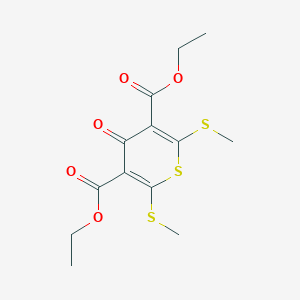

The polysulfide anions in this compound adopt zig-zag chains of sulfur atoms. The S-S distances are about 2.05 Å and the S-S-S-S dihedral angles are around 90° .

Chemical Reactions Analysis

Upon treatment with acid, this compound is converted to hydrogen sulfide and elemental sulfur . Treatment with alkylating agents gives organic polysulfides . In one commercial application, it is used to produce the cross-linking agent bis (triethoxysilylpropyl)tetrasulfide .

Physical And Chemical Properties Analysis

This compound has a molecular formula of Na2S4 and an average mass of 174.243 Da . It is soluble in water . The density of this compound is 1.268 g/cm^3 at 15.5 °C .

Aplicaciones Científicas De Investigación

Synthesis of Oligonucleotides : Dibenzoyl tetrasulphide has been identified as an efficient sulphur-transfer agent in the synthesis of phosphorothioate analogues of oligodeoxyribonucleotides, important in genetic research and drug development (Rao, Reese, & Zhao, 1992).

Metabolism Studies : The metabolism of disulphiram (tetraethylthiuram disulphide) and diethyldithiocarbamate in rats revealed insights into drug metabolism and interactions with ethanol, contributing to understanding of drug effects and toxicology (J. Strömme, 1965).

Hydrogen Sulphide Research : Garlic scape oil, containing organosulphides including tetrasulphides, was studied for its hydrogen sulphide-releasing activity. This is significant in exploring physiological functions of H2S in the body (Tocmo, Wang, Liang, & Huang, 2015).

Thin Film Research : The impact of EDTA concentration on the properties of arsenic trisulphide thin films was studied, highlighting the application of sulphide compounds in materials science (Gadakh & Bhosale, 2001).

Environmental Studies : Disodium disulphite, closely related to tetrasulphides, was evaluated for its environmental and toxic effects, contributing to chemical safety and environmental health studies (Song et al., 2002).

Mercury Removal : Molybdenum disulphide, a sulphide compound, was researched for mercury removal in aquatic systems, demonstrating its potential in environmental remediation (Ai, Ruan, Shen, & Lu, 2016).

Safety and Hazards

Propiedades

Número CAS |

12034-39-8 |

|---|---|

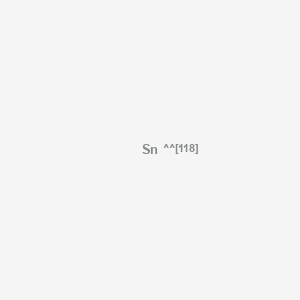

Fórmula molecular |

Na2S4 |

Peso molecular |

174.2 g/mol |

InChI |

InChI=1S/2Na.H2S4/c;;1-3-4-2/h;;1-2H/q2*+1;/p-2 |

Clave InChI |

ZLCCLBKPLLUIJC-UHFFFAOYSA-L |

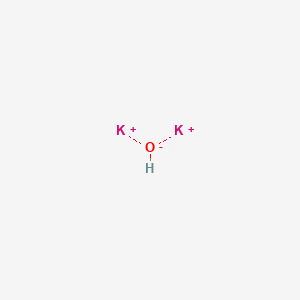

SMILES |

[Na+].[Na+].[S-]SS[S-] |

SMILES canónico |

[Na+].[Na+].[S-]SS[S-] |

| 12034-39-8 | |

Descripción física |

Liquid; OtherSolid |

Pictogramas |

Flammable; Corrosive; Acute Toxic; Environmental Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.